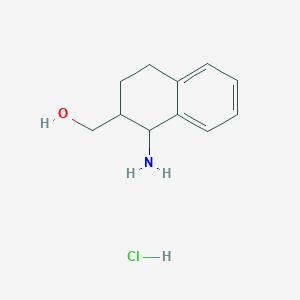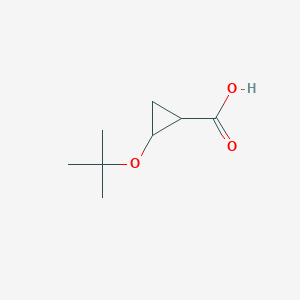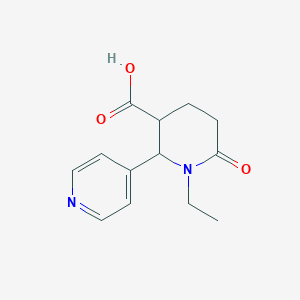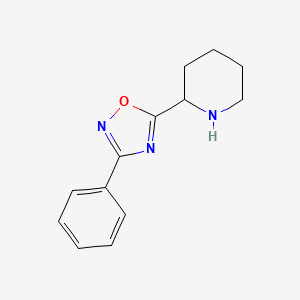
5-Chloro-7-methylisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-methylisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₁H₇ClN₂. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 7th position, and a nitrile group at the 1st position.
Preparation Methods
The synthesis of 5-Chloro-7-methylisoquinoline-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-chloro-2-methylbenzonitrile with suitable reagents can lead to the formation of the desired isoquinoline derivative .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
5-Chloro-7-methylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-7-methylisoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials and as an intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of 5-Chloro-7-methylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Chloro-7-methylisoquinoline-1-carbonitrile can be compared with other isoquinoline derivatives, such as:
5-Chloroisoquinoline-1-carbonitrile: Similar structure but lacks the methyl group at the 7th position.
7-Methylisoquinoline-1-carbonitrile: Similar structure but lacks the chlorine atom at the 5th position.
5-Chloro-7-methylquinoline: Similar structure but with a quinoline core instead of isoquinoline.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H7ClN2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
5-chloro-7-methylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H7ClN2/c1-7-4-9-8(10(12)5-7)2-3-14-11(9)6-13/h2-5H,1H3 |
InChI Key |
BWZGCGYFWLWLLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C#N)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol](/img/structure/B15261205.png)


![[3-(Propan-2-yl)cyclohexyl]hydrazine](/img/structure/B15261224.png)
![3-Methyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B15261228.png)
![(Propan-2-yl)({1-[4-(propan-2-yl)phenyl]ethyl})amine](/img/structure/B15261246.png)
![2-Ethyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15261253.png)
